N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-15-5-1-3-13(9-15)10-16(23-8-7-21-18(23)25)12-22-17(24)14-4-2-6-20-11-14/h1-6,9,11,16H,7-8,10,12H2,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRBJIPBASZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the fluorophenyl derivative and introduce the oxoimidazolidinyl group through a series of nucleophilic substitution reactions. The final step often involves coupling the intermediate with pyridine-3-carboxylic acid under specific conditions such as the presence of coupling agents like EDCI or DCC .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the fluorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine Carboxamide Derivatives
A.3.32 (2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide)
- Core Structure : Shares the pyridine-3-carboxamide backbone.
- Substituents: Replaces the 3-fluorophenyl and imidazolidinone with a bulky indan group and difluoromethyl.
- Activity : Acts as a complex II inhibitor (fungicidal agent) .
- Key Differences : Increased lipophilicity from the indan group may enhance membrane permeability but reduce aqueous solubility compared to the query compound.
Entry 121 (Compound L8V)
- Structure: Contains 3-fluorophenyl and pyridine-3-carboxamide but substitutes imidazolidinone with an aminopyridine-oxy group.
- Comparison: The aminopyridine-oxy group introduces additional hydrogen-bonding capacity, which may alter target specificity.
Fluorophenyl-Containing Amides
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
- Core Structure : Acetamide with 3-fluorophenyl and indazol groups.
- Activity: Inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM) .
- Comparison: The indazol moiety may confer stronger π-stacking interactions, while the dimethylamino group enhances solubility.
N-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Structure: Replaces pyridine-3-carboxamide with triazole-4-carboxamide and imidazolidinone with pyrrolidinone.
Carboxamide-Based Antifungal Agents
Fluopyram (A.3.7)
- Structure : Pyridine-3-carboxamide with a trifluoromethylphenyl group.
- Activity : Broad-spectrum fungicide targeting succinate dehydrogenase .
- Comparison : The trifluoromethyl group increases electronegativity and stability, whereas the query’s 3-fluorophenyl may offer better steric compatibility with certain targets.
Key Research Findings
Fluorine’s Role : Fluorine in the 3-fluorophenyl group improves metabolic stability across analogs, as seen in DDU86439 and A.3.32 .
Heterocyclic Moieties: Imidazolidinone and pyrrolidinone rings influence solubility and target engagement. Imidazolidinone’s dual nitrogen atoms may enhance binding to enzymes like kinases or proteases .
Substituent Effects : Bulky groups (e.g., indan in A.3.32) increase lipophilicity but may limit bioavailability, whereas smaller groups (e.g., propyl chain in the query compound) balance permeability and solubility.
Q & A
Q. What are the established synthetic routes for N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation between pyridine-3-carboxamide derivatives and fluorophenyl-imidazolidinone intermediates. Key steps include:
- Step 1 : Activation of the pyridine-3-carboxylic acid group using coupling agents (e.g., EDC/HOBt).
- Step 2 : Nucleophilic substitution or amide bond formation with the fluorophenyl-imidazolidinone moiety.
- Validation : Use HPLC (>98% purity), LC-MS for molecular weight confirmation, and H/C NMR to verify structural integrity .
Q. How is the molecular structure of this compound characterized beyond basic spectroscopic techniques?
Methodological Answer: Advanced characterization combines:
- X-ray crystallography for absolute stereochemistry determination.
- DFT calculations (e.g., B3LYP/6-31G* basis set) to optimize geometry and predict vibrational spectra (IR/Raman), which are cross-validated with experimental data .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways.
Q. What physicochemical properties are critical for early-stage pharmacological evaluation?
Methodological Answer:
- Lipophilicity : Measured via logP (shake-flask method or HPLC-derived logD at pH 7.4).
- Solubility : Use equilibrium solubility assays in PBS or simulated biological fluids.
- Ionization constants (pKa) : Determined via potentiometric titration or capillary electrophoresis.
These properties inform formulation strategies and in vitro assay design .
Advanced Research Questions
Q. What methodological frameworks are recommended to investigate the compound’s mechanism of action in cancer models?
Methodological Answer:
- In vitro : Conduct kinase inhibition assays (e.g., radiometric P-ATP assays) across a panel of kinases to identify targets.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to fluorophenyl-imidazolidinone motifs.
- Pathway analysis : Pair RNA-seq with phosphoproteomics to map signaling perturbations (e.g., PI3K/AKT/mTOR) .
Q. How should researchers address contradictions in efficacy data between in vitro and in vivo studies?
Methodological Answer:
- Triangulation : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC).
- Pharmacokinetic profiling : Measure plasma/tissue exposure (LC-MS/MS) to confirm bioavailability.
- Iterative redesign : Adjust dosing regimens or formulations (e.g., nanoencapsulation) to bridge efficacy gaps .
Q. What strategies optimize experimental conditions for stability studies under physiological pH?
Methodological Answer:
- Forced degradation : Expose the compound to pH 1–13 buffers at 37°C, followed by UPLC-PDA analysis to identify degradation products.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature.
- Stabilizers : Screen excipients (e.g., cyclodextrins) to mitigate hydrolysis at the imidazolidinone 2-oxo group .
Q. How can computational modeling predict off-target interactions affecting specificity?
Methodological Answer:
Q. What methodological rigor is required for comparative pharmacological profiling against analogs?
Methodological Answer:
- Dose-response matrices : Test analogs in parallel using 8-point IC curves (e.g., cell viability assays).
- Structure-activity relationships (SAR) : Cluster analogs by substituent effects (e.g., fluorophenyl vs. chlorophenyl) using PCA.
- Meta-analysis : Systematically review published data on related carboxamides to contextualize findings .
Q. How should researchers design studies to evaluate metabolic stability in hepatic microsomes?
Methodological Answer:
- Incubation conditions : Use human/rat liver microsomes with NADPH regeneration systems, sampling at 0, 15, 30, and 60 minutes.
- Metabolite ID : Employ HR-MS/MS with Mass Frontier software for structural elucidation.
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What approaches validate target specificity in complex biological matrices?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
